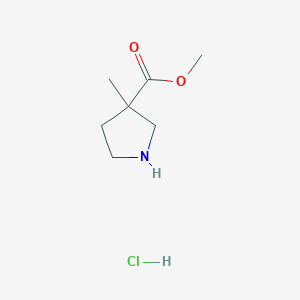

Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride

Description

BenchChem offers high-quality Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

methyl 3-methylpyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-7(6(9)10-2)3-4-8-5-7;/h8H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFQRNMGHIGQRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to Methyl 3-Methylpyrrolidine-3-carboxylate Hydrochloride: A Key Building Block in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of Methyl 3-Methylpyrrolidine-3-carboxylate hydrochloride, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical properties, synthesis, analytical characterization, reactivity, and applications, with a focus on its role in the creation of novel therapeutics.

Introduction: A Versatile Scaffold in Medicinal Chemistry

Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride is a heterocyclic compound featuring a pyrrolidine ring substituted at the 3-position with both a methyl group and a methyl carboxylate group. It is typically supplied as a hydrochloride salt to improve its stability and handling characteristics. The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds, including numerous approved drugs.[1][2] The rigid, five-membered ring system of the pyrrolidine core helps to constrain the conformation of molecules, which can lead to higher binding affinity and selectivity for their biological targets. The specific substitution pattern of this compound, with a quaternary center at the 3-position, offers unique three-dimensional diversity for library synthesis and lead optimization campaigns.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride is essential for its effective use in synthesis and formulation.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄ClNO₂ | [3] |

| Molecular Weight | 179.64 g/mol | [3] |

| Appearance | Off-white to light yellow solid | [4] |

| Boiling Point | 213.6 °C at 760 mmHg (of the free base) | [5][6] |

| Stereochemistry | The C3 position is a chiral center, so it can exist as (R) and (S) enantiomers. | [6] |

The presence of the chiral center is of critical importance in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[6] The specific stereoisomer used can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[6]

The hydrochloride salt form enhances the compound's solubility in polar solvents, which is advantageous for many synthetic transformations and for certain formulation strategies.

Synthesis and Manufacturing

The synthesis of Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride can be approached through a multi-step sequence, beginning with the construction of the core intermediate, 3-methylpyrrolidine-3-carboxylic acid. This is followed by esterification and salt formation. The following protocol is a representative, non-optimized synthesis based on established chemical principles.

Diagram of the Synthetic Pathway

Caption: Synthetic route to Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride.

Experimental Protocol: Synthesis of 3-Methylpyrrolidine-3-carboxylic Acid

This procedure is adapted from a known synthesis of the parent acid.

-

Step 1: Alkylation of Diethyl Methylmalonate.

-

To a stirred suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add diethyl methylmalonate.

-

After the evolution of hydrogen gas ceases, add 1,2-dibromoethane and allow the reaction to warm to room temperature and then reflux.

-

The rationale for this step is the deprotonation of the acidic α-hydrogen of the malonic ester to form an enolate, which then acts as a nucleophile in an S(_N)2 reaction with 1,2-dibromoethane.

-

-

Step 2: Gabriel Synthesis.

-

The resulting diethyl 2-(2-bromoethyl)-2-methylmalonate is then reacted with potassium phthalimide in a polar aprotic solvent like dimethylformamide (DMF).

-

This step introduces the nitrogen atom required for the pyrrolidine ring. The phthalimide group serves as a protected form of a primary amine.

-

-

Step 3: Hydrolysis, Decarboxylation, and Cyclization.

-

The product from Step 2 is then treated with a strong acid, such as concentrated hydrochloric acid, and heated.

-

This single, harsh step accomplishes three transformations: hydrolysis of both ester groups to carboxylic acids, hydrolysis of the phthalimide to phthalic acid and a primary amine, and decarboxylation of the malonic acid derivative. The primary amine then undergoes an intramolecular cyclization to form the pyrrolidine ring.

-

Experimental Protocol: Esterification and Salt Formation

This is a standard Fischer esterification procedure.[7][8]

-

Step 1: Esterification.

-

Suspend 3-methylpyrrolidine-3-carboxylic acid in methanol.

-

Cool the mixture in an ice bath and bubble anhydrous hydrogen chloride (HCl) gas through the suspension, or add thionyl chloride (SOCl₂) dropwise.[4]

-

The reaction is then heated to reflux for several hours.

-

The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[7] The use of HCl gas or thionyl chloride also serves to generate the hydrochloride salt in situ.

-

-

Step 2: Isolation and Purification.

-

After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting crude solid is then triturated with a non-polar solvent like diethyl ether or methyl tert-butyl ether to remove any non-polar impurities, and the solid product is collected by filtration and dried under vacuum.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the ring, the methyl ester, and the protons of the pyrrolidine ring. In the hydrochloride salt, the N-H protons will be present and may appear as a broad signal. Based on data for the (R)-enantiomer, the methyl ester protons (O-CH₃) would appear around 3.74 ppm (singlet), while the pyrrolidine ring protons would appear as complex multiplets between 2.25 and 3.58 ppm.[4] The N-H protons are expected to be downfield.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the ester (typically in the 170-175 ppm range), the quaternary carbon at the 3-position, the carbons of the pyrrolidine ring, and the methyl carbons. The carbonyl carbon is significantly deshielded due to the attached oxygens.[9]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands:

-

A strong C=O stretch from the ester carbonyl group, typically around 1730-1750 cm⁻¹.

-

C-O stretching bands for the ester.

-

N-H stretching bands from the protonated amine of the hydrochloride salt, which will likely be broad and centered around 2700-3000 cm⁻¹.

-

C-H stretching and bending vibrations from the alkyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. For the free base, the molecular ion peak [M]⁺ would be observed at m/z 143.1. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be observed at m/z 144.1.[10]

Chemical Reactivity and Synthetic Utility

The bifunctional nature of Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride, possessing both a secondary amine and an ester, makes it a versatile synthetic intermediate.

Diagram of Key Reactions

Caption: Key synthetic transformations of the Methyl 3-methylpyrrolidine-3-carboxylate core.

Reactions at the Nitrogen Atom

The secondary amine of the pyrrolidine ring is nucleophilic (after neutralization of the hydrochloride salt) and can undergo a variety of common transformations:

-

N-Alkylation: The nitrogen can be alkylated using alkyl halides or other electrophiles in the presence of a base to introduce substituents on the nitrogen atom.[11] This is a common strategy to modulate the pharmacokinetic properties of a drug candidate.

-

N-Acylation and Amide Coupling: The amine can be acylated with acid chlorides or anhydrides. More commonly in drug discovery, it is coupled with carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to form amides. This is a powerful method for rapidly generating diverse libraries of compounds.

Reactions at the Ester Group

The methyl ester group can be modified in several ways:

-

Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions. This is often a necessary step to enable subsequent amide coupling reactions.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, 3-(hydroxymethyl)-3-methylpyrrolidine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation opens up another avenue for structural diversification.

-

Amide Formation: Direct conversion of the ester to an amide can be achieved by heating with an amine, although this is generally less efficient than the hydrolysis-coupling sequence.

Applications in Drug Discovery and Beyond

The 3-substituted pyrrolidine motif is a key structural element in a variety of biologically active molecules.

Central Nervous System (CNS) Disorders

Derivatives of 3-aryl pyrrolidines are potent and selective ligands for serotonin and dopamine receptors.[1][2] This makes the 3-methylpyrrolidine-3-carboxylate scaffold a valuable starting point for the development of novel treatments for a range of neurological and psychiatric conditions, including depression, anxiety, and schizophrenia. The stereochemistry at the 3-position is often crucial for achieving the desired receptor subtype selectivity.

Antibacterial Agents

A key intermediate in the synthesis of premafloxacin, a fluoroquinolone antibiotic for veterinary use, is N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine.[12] This highlights the utility of the pyrrolidine scaffold in the development of anti-infective agents.

Other Therapeutic Areas

The versatility of the pyrrolidine ring has led to its incorporation into drug candidates for a wide array of diseases. For example, the orientation of a 3-methylpyrrolidine has been shown to be critical for developing a pure estrogen receptor α antagonist for the treatment of breast cancer.[13] Pyrrolidine derivatives have also been investigated for their potential as anticancer agents and acetylcholinesterase inhibitors.[14]

Agrochemicals

Beyond pharmaceuticals, this compound and its derivatives are used in the development of modern agrochemicals, such as pesticides and herbicides, where they can contribute to improved efficacy and stability.[6]

Safety and Handling

Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3]

-

GHS Hazard Statements: H302, H315, H319, H335.[3]

-

Precautionary Measures: Standard laboratory safety precautions should be observed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its unique structural features, including a chiral quaternary center on a privileged scaffold, provide a robust platform for the design and synthesis of novel, biologically active compounds. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the development of the next generation of therapeutics and other advanced chemical products.

References

-

Dickerson, S. (2016). Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboylic Acid. The Aquila Digital Community. [Link]

-

ChemRxiv. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

PubChemLite. (n.d.). Methyl pyrrolidine-3-carboxylate hydrochloride (C6H11NO2). [Link]

-

Fleck, T. J., McWhorter, W. W., Jr., DeKam, R. N., & Pearlman, B. A. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617. [Link]

- Google Patents. (n.d.).

-

Athabasca University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

Semantic Scholar. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. [Link]

-

PubChem. (n.d.). Methyl pyrrolidine-3-carboxylate hydrochloride. [Link]

-

ResearchGate. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

-

American Elements. (n.d.). Methyl pyrrolidine-3-carboxylate hydrochloride. [Link]

-

Chem-Impex. (n.d.). 1-Methyl-pyrrolidine-3-carboxylic acid. [Link]

-

Wetzell, B., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Journal of Pharmacology and Experimental Therapeutics, 354(3), 316-324. [Link]

-

Iacob, A. A., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 25(23), 5723. [Link]

-

Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(28), 6089–6098. [Link]

-

Franko, B. V., & Lunsford, C. D. (1960). Derivatives of 3-Pyrrolidinols—III. The Chemistry, Pharmacology, and Toxicology of some N-Substituted-3-Pyrrolidyl α-Substituted Phenylacetates. Journal of Medicinal and Pharmaceutical Chemistry, 2(5), 523-540. [Link]

- Google Patents. (n.d.).

-

Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

-

FABAD Journal of Pharmaceutical Sciences. (2021). N-Alkylation of Some Imidazopyridines. [Link]

- Google Patents. (n.d.).

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]

- Google Patents. (n.d.). US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.

-

National Institutes of Health. (n.d.). N-Dealkylation of Amines. [Link]

- Google Patents. (n.d.). WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).

-

Royal Society of Chemistry. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

-

PubChem. (n.d.). (S)-Methyl pyrrolidine-3-carboxylate hydrochloride. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE | 874964-22-4 [chemicalbook.com]

- 5. americanelements.com [americanelements.com]

- 6. Methyl pyrrolidine-3-carboxylate hydrochloride (198959-37-4) for sale [vulcanchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. athabascau.ca [athabascau.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. PubChemLite - Methyl pyrrolidine-3-carboxylate hydrochloride (C6H11NO2) [pubchemlite.lcsb.uni.lu]

- 11. US20110269964A1 - N-Alkylation of Opiates - Google Patents [patents.google.com]

- 12. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

An In-depth Technical Guide to Methyl 3-methylpyrrolidine-3-carboxylate Hydrochloride: Properties, Synthesis, and Applications

Introduction

Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride is a versatile heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical and chemical research. As a derivative of pyrrolidine, a core structure found in numerous bioactive molecules, this compound serves as a crucial building block in the synthesis of novel therapeutic agents and other specialty chemicals.[1][2] Its hydrochloride salt form enhances stability and solubility, making it a more manageable reagent in various synthetic applications.[3]

This technical guide provides a comprehensive overview of the key properties, synthesis, and applications of Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride, tailored for researchers, scientists, and professionals in drug development. The discussion will delve into its physicochemical characteristics, spectral data, synthetic methodologies, and its role in the development of pharmaceuticals and agrochemicals.[1]

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride is paramount for its effective utilization in research and development. The compound is typically an off-white to cream-colored crystalline powder or oil.[1][4] For optimal stability, it is recommended to store the compound at 0-8 °C under an inert atmosphere.[1][4]

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂ClNO₂ | [1][3][5] |

| Molecular Weight | 165.62 g/mol | [3][5][6] |

| Boiling Point | 213.6 °C at 760 mmHg | [3][5] |

| Flash Point | 83 °C | [3][5] |

| LogP | 0.89970 | [3] |

| Polar Surface Area (PSA) | 38.33 Ų | [3][6] |

| Appearance | Cream crystalline powder to oil | [1] |

| Storage Temperature | 0-8 °C | [1] |

The moderate LogP value suggests a balance between lipophilicity and hydrophilicity, a desirable characteristic for drug candidates as it can influence their ability to cross biological membranes.[3] The polar surface area is indicative of its potential for forming hydrogen bonds, which can impact its solubility and interactions with biological targets.[3]

Stereochemistry

Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride possesses a chiral center at the 3-position of the pyrrolidine ring, and thus exists as (R) and (S) enantiomers.[3] The specific stereoisomer used in a synthetic pathway can have a profound impact on the biological activity and safety profile of the final product.[3] For instance, in the context of estrogen receptor antagonists, the orientation of a 3-R-methylpyrrolidine substituent was found to be crucial for achieving a pure antagonist profile.[7] This highlights the importance of stereocontrol in the synthesis and application of this compound.

Caption: The (R) and (S) enantiomers of Methyl 3-methylpyrrolidine-3-carboxylate.

Spectral Analysis

¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information for the structural confirmation of Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride. Based on available data for the (3R) enantiomer in CDCl₃, the following characteristic chemical shifts are observed[4]:

-

δ 9.93 (m, 2H): This broad multiplet corresponds to the two protons on the nitrogen atom of the pyrrolidine ring, which are acidic due to the hydrochloride salt formation.

-

δ 3.74 (s, 3H): This sharp singlet is characteristic of the methyl ester protons (-OCH₃).

-

δ 3.58 (br s, 2H) & 3.42 (br s, 2H): These broad singlets represent the protons on the carbons adjacent to the nitrogen (C2 and C5).

-

δ 3.26 (m, 1H): This multiplet corresponds to the proton at the chiral center (C3).

-

δ 2.36-2.25 (m, 2H): This multiplet represents the protons on the C4 carbon of the pyrrolidine ring.

Infrared (IR) Spectroscopy

-

A broad absorption in the range of 2700-3300 cm⁻¹ corresponding to the N-H stretch of the secondary ammonium salt.

-

A strong, sharp absorption around 1735 cm⁻¹ for the C=O stretch of the ester group.

-

C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

-

C-N and C-O stretching vibrations in the fingerprint region (1000-1300 cm⁻¹).

Mass Spectrometry

In mass spectrometry, the molecule would be expected to show a molecular ion peak corresponding to the free base (C₆H₁₁NO₂) at m/z 129.16, with the hydrochloride not being observed.[2] Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Synthesis and Purification

A common method for the synthesis of Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride involves the esterification of the corresponding carboxylic acid. A representative procedure for the synthesis of the (3R)-enantiomer is as follows[4]:

Experimental Protocol: Synthesis of (3R)-Methyl-pyrrolidine-3-carboxylate hydrochloride

-

Reaction Setup: To a stirred solution of (3R)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid (1.03 g, 4.8 mmol) in methanol (25 mL), add thionyl chloride (1 mL, 13.7 mmol) dropwise at room temperature under a nitrogen atmosphere.

-

Causality: The Boc-protected starting material is used to prevent side reactions at the nitrogen atom. Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification and also removes the Boc protecting group.

-

-

Reaction: Heat the reaction mixture to reflux for 2 hours.

-

Causality: Heating accelerates the rate of both the esterification and deprotection reactions.

-

-

Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purification: Dissolve the crude product in dichloromethane and concentrate again to yield methyl (3R)-3-pyrrolidine carboxylic acid hydrochloride as an off-white solid (0.792 g, 100% yield).[4]

-

Self-Validation: The purity of the final product can be confirmed by ¹H NMR spectroscopy and by comparing its physical properties to literature values. The quantitative yield suggests a clean and efficient reaction.

-

Caption: A simplified workflow for the synthesis of (3R)-Methyl-pyrrolidine-3-carboxylate hydrochloride.

Applications in Research and Drug Development

Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride is a valuable intermediate in several areas of chemical research and development.

-

Pharmaceutical Synthesis: The pyrrolidine scaffold is a common motif in many biologically active compounds. This molecule serves as a key building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1][3] Its structure allows for further chemical modifications to fine-tune the biological activity of drug candidates.[1]

-

Agrochemical Development: It is also utilized in the formulation of agrochemicals, where it can enhance the efficacy of pesticides and herbicides.[1]

-

Organic Synthesis: In the field of organic chemistry, it can be employed as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.[1]

Caption: Applications of Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride. The compound is classified with several GHS hazard statements, indicating potential health risks upon exposure.[5][6]

| GHS Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

GHS Pictogram:

Precautionary Measures

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]

Standard laboratory safety practices, such as working in a well-ventilated fume hood, are essential.[3] In case of accidental exposure, wash affected skin with plenty of water and seek medical attention if irritation persists.[3]

Conclusion

Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride is a fundamentally important building block with broad applications in both academic and industrial research. Its well-defined chemical and physical properties, coupled with its stereochemical nature, make it a versatile tool for the synthesis of complex molecules with specific biological activities. A thorough understanding of its properties, synthesis, and handling is crucial for any researcher or scientist working with this compound. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the importance of versatile intermediates like Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride is only set to increase.

References

-

American Elements. (n.d.). Methyl pyrrolidine-3-carboxylate hydrochloride. Retrieved from [Link]

- Google Patents. (1991). US5032402A - 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer.

-

PubChem. (n.d.). Methyl pyrrolidine-3-carboxylate hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (S)-Methyl pyrrolidine-3-carboxylate hydrochloride. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

European Chemicals Agency. (n.d.). White mineral oil (petroleum). Retrieved from [Link]

-

MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]

-

ResearchGate. (2018). IR spectroscopy of N-methylpyrrolidine product in current work. Retrieved from [Link]

-

ResearchGate. (2013). (a) IR spectra of NMP (black dotted line) and the yellow residue (red...). Retrieved from [Link]

-

The Good Scents Company. (n.d.). menthyl pyrrolidone carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylpyrrolidine. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). (S)-Methyl pyrrolidine-3-carboxylate hydrochloride. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Infrared Spectra of Controlled Substances. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Methyl pyrrolidine-3-carboxylate hydrochloride (198959-37-4) for sale [vulcanchem.com]

- 4. (R)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE | 874964-22-4 [chemicalbook.com]

- 5. americanelements.com [americanelements.com]

- 6. Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl Pyrrolidine-3-Carboxylate Hydrochloride: Properties, Synthesis, and Applications

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Subject Compound

This technical guide focuses on the physicochemical properties, synthesis, and applications of Methyl pyrrolidine-3-carboxylate hydrochloride . It is important to note that searches for "Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride" did not yield a commercially available or widely researched compound. This suggests a likely typographical error in the compound name. The addition of a methyl group at the 3-position of the pyrrolidine ring would result in a quaternary carbon, a structurally distinct molecule. Therefore, this guide will detail the properties and applications of the well-documented and widely utilized research chemical, Methyl pyrrolidine-3-carboxylate hydrochloride.

This compound is a versatile building block in medicinal chemistry and organic synthesis, valued for its role in creating complex molecular architectures.[1] Its hydrochloride salt form enhances solubility and stability, making it a practical intermediate in various synthetic pathways.[1]

Physicochemical and Structural Characteristics

Methyl pyrrolidine-3-carboxylate hydrochloride is the salt formed from the reaction of methyl pyrrolidine-3-carboxylate and hydrochloric acid.[2] The core structure consists of a five-membered nitrogen-containing pyrrolidine ring with a methyl carboxylate group at the 3-position.[2]

Key Physicochemical Data

The fundamental properties of Methyl pyrrolidine-3-carboxylate hydrochloride are summarized in the table below, providing a quantitative overview for experimental design.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂ClNO₂ | [2][3] |

| Molecular Weight | 165.62 g/mol | [2][3][4] |

| CAS Number | 198959-37-4 | [2][3][5] |

| Appearance | Cream crystalline powder to oil | [1] |

| Boiling Point | 213.6 °C at 760 mmHg | [2][3] |

| Flash Point | 83 °C | [2] |

| LogP | 0.89970 | [2] |

| Polar Surface Area (PSA) | 38.33 Ų | [2] |

| Exact Mass | 165.055649 Da | [2] |

The moderate LogP value indicates a balance between lipophilicity and hydrophilicity, a crucial factor for bioavailability and the ability to cross biological membranes.[2] The polar surface area suggests the potential for hydrogen bonding, influencing its solubility and interactions with biological targets.[2]

Structural Representation and Isomerism

The pyrrolidine ring's 3-position is a chiral center, meaning Methyl pyrrolidine-3-carboxylate hydrochloride exists as (R) and (S) enantiomers.[2] The specific stereoisomer used can significantly impact the biological activity and safety profile of the final pharmaceutical product.[2]

Below is a diagram illustrating the general structure of the compound and the distinction between the user-requested compound and the subject of this guide.

Caption: Structural difference between the documented compound and the queried molecule.

Synthesis and Characterization

The synthesis of Methyl pyrrolidine-3-carboxylate hydrochloride, particularly its enantiomerically pure forms, is a key process for its application in drug development.

General Synthetic Approach

A common method for preparing the hydrochloride salt involves the esterification of a protected pyrrolidine-3-carboxylic acid, followed by deprotection and salt formation. For example, the (R)-enantiomer can be synthesized from (3R)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid.[4]

The workflow for this synthesis is outlined below:

Caption: Synthetic workflow for (R)-Methyl pyrrolidine-3-carboxylate hydrochloride.

Experimental Protocol: Synthesis of (R)-Methyl pyrrolidine-3-carboxylate hydrochloride

This protocol is adapted from established synthetic procedures.[4]

-

Reaction Setup: To a stirred solution of (3R)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid (1.03 g, 4.8 mmol) in methanol (25 mL), add thionyl chloride (1 mL, 13.7 mmol) dropwise at room temperature under a nitrogen atmosphere.

-

Reaction: Heat the reaction mixture to reflux for 2 hours.

-

Work-up: Cool the mixture to room temperature and concentrate under reduced pressure.

-

Isolation: Dissolve the crude product in dichloromethane and concentrate again to yield methyl (3R)-3-pyrrolidine carboxylic acid hydrochloride as an off-white solid.

Characterization

The final product is typically characterized by Nuclear Magnetic Resonance (¹H NMR) spectroscopy to confirm its structure. For instance, the ¹H NMR spectrum of the (R)-enantiomer in CDCl₃ would show characteristic peaks for the methyl ester and the pyrrolidine ring protons.[4]

Applications in Research and Drug Development

Methyl pyrrolidine-3-carboxylate hydrochloride is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1]

Pharmaceutical Intermediate

The pyrrolidine scaffold is a common motif in many pharmaceuticals. This compound serves as a crucial starting material for drugs targeting neurological disorders.[1][2] Its structure allows for further chemical modifications to explore structure-activity relationships in drug discovery programs.[2] The hydrochloride salt form is particularly useful as it often improves the handling and solubility of the compound in aqueous media, which is advantageous for subsequent reaction steps.[1]

Chiral Auxiliary in Asymmetric Synthesis

The enantiomerically pure forms of Methyl pyrrolidine-3-carboxylate hydrochloride can be used as chiral auxiliaries in asymmetric synthesis.[1] This allows for the stereoselective synthesis of complex molecules, a critical aspect of modern drug development where the chirality of a molecule often dictates its efficacy and safety.

Agrochemical Development

Beyond pharmaceuticals, this compound is also utilized in the development of agrochemicals, contributing to the synthesis of more effective pesticides and herbicides.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl pyrrolidine-3-carboxylate hydrochloride.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Recommended Handling Procedures

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Store in a tightly sealed container in a cool, dry place. For long-term storage, temperatures between 2-8°C are recommended.[7]

Conclusion

Methyl pyrrolidine-3-carboxylate hydrochloride is a key building block in synthetic chemistry with significant applications in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for researchers and drug development professionals. Understanding its characteristics, including its stereochemistry, is crucial for its effective application in the synthesis of novel and potent bioactive compounds.

References

-

American Elements. (n.d.). Methyl pyrrolidine-3-carboxylate hydrochloride | CAS 198959-37-4. Retrieved from [Link]

-

PubChem. (n.d.). (S)-Methyl pyrrolidine-3-carboxylate hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Methyl pyrrolidine-3-carboxylate hydrochloride. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl pyrrolidine-3-carboxylate hydrochloride (198959-37-4) for sale [vulcanchem.com]

- 3. americanelements.com [americanelements.com]

- 4. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 53488452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE | 874964-22-4 [chemicalbook.com]

The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a pivotal structural motif in the landscape of medicinal chemistry and drug discovery. Its prevalence in a vast array of natural products, from alkaloids to amino acids, has long signaled its biological significance. In contemporary drug design, the pyrrolidine scaffold is celebrated for its ability to impart favorable physicochemical properties, including enhanced solubility and metabolic stability, while offering a three-dimensional framework that enables precise stereochemical control for optimal target engagement. This guide provides a comprehensive exploration of the discovery, synthesis, and profound significance of the pyrrolidine scaffold in modern therapeutic research. We will delve into the strategic advantages of this versatile core, examine its role in market-approved drugs across diverse therapeutic areas, provide detailed synthetic methodologies, and illustrate its mechanism of action in a key signaling pathway.

The Ascendance of a Privileged Scaffold: Discovery and Inherent Advantages

The story of the pyrrolidine scaffold is deeply rooted in the study of natural products. Early chemists identified this heterocyclic system within a wide range of alkaloids, such as nicotine from the tobacco plant and hygrine from coca leaves.[1] These naturally occurring compounds, with their potent physiological effects, provided the initial impetus for chemists to explore the synthesis and biological activity of pyrrolidine derivatives.[2] The amino acids proline and hydroxyproline, fundamental building blocks of proteins, further underscore the biocompatibility and structural importance of the pyrrolidine ring.[1]

The enduring appeal of the pyrrolidine scaffold in drug discovery can be attributed to several key features:

-

Three-Dimensionality and sp³-Hybridization: Unlike flat, aromatic systems, the puckered, non-planar nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space.[2] This sp³-rich character is increasingly sought after in modern drug design as it can lead to improved selectivity and potency by enabling more specific and complex interactions with biological targets.

-

Stereochemical Complexity: The pyrrolidine ring can possess multiple stereocenters, allowing for the generation of a diverse array of stereoisomers. The spatial orientation of substituents on the ring can dramatically influence biological activity, offering a powerful tool for fine-tuning a molecule's pharmacological profile.[2]

-

Improved Physicochemical Properties: The presence of the nitrogen atom often enhances the aqueous solubility and polarity of molecules, which can lead to improved pharmacokinetic properties. Additionally, the saturated nature of the ring can confer greater metabolic stability compared to more labile structures.

-

Versatile Synthetic Handle: The pyrrolidine ring can be readily synthesized and functionalized through a variety of established and emerging chemical transformations, making it an adaptable platform for medicinal chemistry campaigns.[3]

Synthetic Strategies: Constructing the Pyrrolidine Core

The synthesis of pyrrolidine scaffolds is a mature yet continually evolving field of organic chemistry. The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule. Broadly, these strategies can be categorized into two main approaches: the functionalization of pre-existing pyrrolidine rings and the de novo construction of the heterocyclic system.

Leveraging the Chiral Pool: Functionalization of Proline and its Derivatives

Nature provides an elegant and efficient starting point for chiral pyrrolidine synthesis in the form of the amino acid L-proline and its derivatives, such as 4-hydroxyproline. These readily available and enantiomerically pure building blocks serve as versatile starting materials for a multitude of pyrrolidine-containing drugs.[3] A common strategy involves the reduction of the carboxylic acid moiety of proline to afford (S)-prolinol, a key intermediate in the synthesis of numerous pharmaceuticals.[3]

De Novo Synthesis: Building the Ring from Acyclic Precursors

De novo syntheses offer greater flexibility in accessing a wider range of substitution patterns and stereoisomers. Key methodologies include:

-

1,3-Dipolar Cycloaddition of Azomethine Ylides: This powerful reaction involves the [3+2] cycloaddition of an azomethine ylide with a dipolarophile (typically an electron-deficient alkene) to construct the pyrrolidine ring in a single, often highly stereocontrolled, step.[1] This method is particularly valuable for the synthesis of polysubstituted pyrrolidines.

-

Intramolecular C-H Amination: This modern approach involves the direct cyclization of an amine onto an unactivated C(sp³)-H bond, often catalyzed by transition metals such as copper or rhodium.[4] This strategy is highly atom-economical and allows for the synthesis of pyrrolidines from linear precursors.

-

Asymmetric Synthesis via Oxetane Desymmetrization: This innovative method provides access to chiral pyrrolidines bearing an all-carbon quaternary stereocenter at the 3-position, a challenging yet valuable structural motif.[2]

The following diagram illustrates a generalized workflow for the asymmetric synthesis of a 2,5-disubstituted pyrrolidine, highlighting key strategic considerations.

Caption: Generalized workflow for pyrrolidine synthesis.

Therapeutic Triumphs: Pyrrolidine Scaffolds in Marketed Drugs

The versatility of the pyrrolidine scaffold is strikingly illustrated by its presence in a wide array of FDA-approved drugs across numerous therapeutic areas. This demonstrates the scaffold's ability to be tailored to interact with a diverse range of biological targets.

| Drug Name (Brand Name) | Therapeutic Area | Mechanism of Action | Pyrrolidine Moiety |

| Vildagliptin (Galvus) | Antidiabetic | Dipeptidyl peptidase-4 (DPP-4) inhibitor | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile derivative |

| Captopril (Capoten) | Antihypertensive | Angiotensin-converting enzyme (ACE) inhibitor | L-proline derivative |

| Anisomycin (Flagecidin) | Antibiotic | Protein synthesis inhibitor | Monohydroxypyrrolidine alkaloid |

| Ketorolac (Toradol) | Anti-inflammatory (NSAID) | COX-1 and COX-2 inhibitor | Pyrrolizine carboxylic acid derivative |

| Asunaprevir (Sunvepra) | Antiviral (Hepatitis C) | NS3/4A protease inhibitor | Substituted proline derivative |

| Procyclidine (Kemadrin) | Antiparkinsonian | Anticholinergic | 1-Cyclohexyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-ol |

Case Study: Vildagliptin and the Inhibition of DPP-4

The antidiabetic drug vildagliptin serves as an excellent case study to illustrate the critical role of the pyrrolidine scaffold in modern drug design. Vildagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][5]

By inhibiting DPP-4, vildagliptin prolongs the activity of GLP-1 and GIP, leading to several beneficial downstream effects in a glucose-dependent manner:[5][6]

-

Enhanced Insulin Secretion: Increased GLP-1 levels stimulate the pancreatic β-cells to release more insulin in response to high blood glucose.[5]

-

Suppressed Glucagon Release: GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels.[5]

The pyrrolidine-2-carbonitrile moiety of vildagliptin is crucial for its mechanism of action, as the nitrile group forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the DPP-4 enzyme.[7]

The following diagram illustrates the signaling pathway affected by vildagliptin:

Caption: Vildagliptin's mechanism of action on the DPP-4/GLP-1 pathway.

Structure-Activity Relationship (SAR) of Pyrrolidine-Based DPP-4 Inhibitors

The development of potent DPP-4 inhibitors has been a fertile ground for structure-activity relationship (SAR) studies. Modifications to the pyrrolidine scaffold and its substituents can significantly impact inhibitory potency, often measured by the half-maximal inhibitory concentration (IC₅₀).

| Compound/Derivative | Modification | DPP-4 IC₅₀ (nM) | Reference |

| Sitagliptin | Trifluoromethyl-substituted triazolopiperazine | 4.380 ± 0.319 | [3] |

| Pyrazole-thiosemicarbazone derivative | Bromo-substitution on benzylidene | 1.266 ± 0.264 | [3] |

| Pyrazole-thiosemicarbazone derivative | Trifluoromethyl-substitution on benzylidene | 4.775 ± 0.296 | [3] |

| Prolyl-fluoropyrrolidine derivative 1 | Aryl-substituted piperazine with acetamide linker | 830 | [8] |

| Prolyl-fluoropyrrolidine derivative 2 | Aryl-substituted piperazine with acetamide linker | 430 | [8] |

These data highlight how subtle changes, such as the introduction of a bromo group, can significantly enhance inhibitory activity compared to the standard of care, sitagliptin.[3]

Experimental Protocol: Asymmetric Synthesis of a trans-2,5-Disubstituted Pyrrolidine

This section provides a detailed, self-validating protocol for the asymmetric synthesis of a trans-2,5-disubstituted pyrrolidine, a common structural motif in bioactive molecules. The causality behind the experimental choices is explained to provide field-proven insights. This procedure is adapted from methodologies that utilize a chiral auxiliary to control stereochemistry.[9][10]

Objective: To synthesize a chiral trans-2,5-bis(aryl)pyrrolidine starting from (R)-phenylglycinol.

Pillar of Causality: The stereochemistry of the final product is controlled by the initial chiral center in (R)-phenylglycinol, which directs the facial selectivity of two sequential Grignard additions.

Step 1: Formation of the Chiral Imine

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (R)-phenylglycinol (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Aldehyde Addition: Add the desired aromatic aldehyde (1.0-1.1 eq.) to the solution.

-

Dehydration: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove the water formed during the reaction and drive the equilibrium towards the imine product.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed.

-

Workup: Filter off the dehydrating agent and concentrate the filtrate under reduced pressure to yield the crude chiral imine, which is often used in the next step without further purification.

Step 2: First Diastereoselective Grignard Addition

-

Reaction Setup: Dissolve the crude imine from Step 1 in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, and cool the solution to -78 °C in a dry ice/acetone bath.

-

Grignard Reagent Preparation: In a separate flask, prepare the Grignard reagent from bromopropionaldehyde dimethyl acetal (approx. 1.5 eq.) and magnesium turnings in anhydrous THF.

-

Addition: Slowly add the prepared Grignard reagent to the cooled imine solution via cannula or dropping funnel. The addition is highly diastereoselective, with the nucleophile attacking the Re face of the imine.[9]

-

Quenching: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Allow the mixture to warm to room temperature, and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting chiral benzylamine by flash column chromatography.

Step 3: Cyclization to the Oxazolidinone

-

Reaction Setup: Dissolve the purified benzylamine from Step 2 in methanol.

-

Acid Catalysis: Add a catalytic amount of methanolic hydrochloric acid. This promotes the intramolecular cyclization to form the 1,3-oxazolidinone.[9]

-

Reaction Monitoring and Workup: Stir the reaction at room temperature until completion (monitored by TLC). Neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent. Dry and concentrate the organic phase to yield the oxazolidinone.

Step 4: Second Diastereoselective Grignard Addition and Final Cyclization

-

Reaction Setup: Dissolve the oxazolidinone from Step 3 in anhydrous THF and cool to -78 °C.

-

Grignard Addition: Slowly add a solution of the second aryl Grignard reagent (prepared from the corresponding aryl bromide and magnesium). The addition to the in situ-formed iminium ion is directed by the alkoxy group of the chiral auxiliary, leading to the desired trans stereochemistry.[10]

-

Final Ring Closure and Deprotection: The subsequent workup and purification will yield the desired trans-2,5-disubstituted pyrrolidine. The specific conditions for the final ring closure and removal of any protecting groups will depend on the exact substrate and protecting groups used.

Caption: Workflow for asymmetric pyrrolidine synthesis.

Conclusion and Future Perspectives

The pyrrolidine scaffold has unequivocally established itself as a privileged structure in drug discovery. Its unique combination of three-dimensional complexity, stereochemical diversity, and favorable physicochemical properties has enabled the development of numerous life-saving and life-improving therapeutics. The ongoing innovation in synthetic methodologies, particularly in the realm of asymmetric synthesis and C-H functionalization, continues to expand the accessible chemical space of pyrrolidine derivatives. As our understanding of complex biological systems deepens, the ability to precisely tailor the three-dimensional architecture of small molecules will become even more critical. In this context, the humble pyrrolidine ring is poised to remain a central and indispensable tool in the arsenal of medicinal chemists for the foreseeable future.

References

-

Li Petri, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4998. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

Higashiyama, K., et al. (1993). Asymmetric synthesis of trans-2,5-bis(aryl)pyrrolidines using (R)-phenylglycinol as a chiral auxiliary. Tetrahedron: Asymmetry, 4(11), 2419-2422. [Link]

-

Arote, N. D., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Current Drug Targets, 24(11), 931-953. [Link]

-

Wikipedia. Pyrrolidine. [Link]

-

Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249313. [Link]

-

Sharma, S., et al. (2018). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Medicinal Chemistry Research, 27, 1-21. [Link]

-

Mayo, M. A., & Drucker, D. J. (2019). Insights Into GLP-1 and GIP Actions Emerging From Vildagliptin Mechanism Studies in Man. The Journal of Clinical Endocrinology & Metabolism, 104(11), 5239-5250. [Link]

-

MacDonald, P. E., et al. (2002). GLP-1 receptor-regulated [Ca2+]i signalling in rat beta-cells: a role for the SUR1 subunit of the KATP channel. The Journal of Physiology, 541(Pt 3), 737–749. [Link]

-

Gauthier, B. R., et al. (2008). Mechanisms of Action of GLP-1 in the Pancreas. Endocrine, Metabolic & Immune Disorders-Drug Targets, 8(2), 115-125. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Vildagliptin?. [Link]

-

Ahrén, B. (2011). Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans. Diabetes, Obesity and Metabolism, 13(9), 775-783. [Link]

-

ResearchGate. GLP-1 signaling pathways in pancreatic beta cells. [Link]

-

ResearchGate. IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. [Link]

-

ResearchGate. A facile method to synthesize vildagliptin. [Link]

-

Journal of Indian Council of Chemists. (2023). Mechanism of Action of Vildagliptin and its Role in Type 2 Diabetes Management. [Link]

-

Franklin, A. S., et al. (2010). Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. Organic letters, 12(11), 2594–2597. [Link]

- Google Patents. (2011).

- Google Patents. (2019).

-

MDPI. (2019). Synthesis of a New Chiral Pyrrolidine. [Link]

-

MDPI. (2018). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. [Link]

-

Brieflands. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Link]

-

ACS Publications. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. [Link]

- Google Patents. (2013). Preparation and synthesis method of chiral (R)-phenylglycinol hydrochloride.

-

ACS Publications. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. [Link]

-

MDPI. (2023). Analysis of Structure–Activity Relationships of Food-Derived DPP IV-Inhibitory Di- and Tripeptides Using Interpretable Descriptors. [Link]

-

Frontiers. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. [Link]

Sources

- 1. Insights Into GLP-1 and GIP Actions Emerging From Vildagliptin Mechanism Studies in Man - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102863343A - Preparation and synthesis method of chiral (R)-phenylglycinol hydrochloride - Google Patents [patents.google.com]

- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine synthesis [organic-chemistry.org]

- 5. What is the mechanism of Vildagliptin? [synapse.patsnap.com]

- 6. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. brieflands.com [brieflands.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride: An Application Note and Detailed Protocol

This comprehensive guide provides a detailed protocol for the synthesis of Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the scientific rationale behind the chosen synthetic strategy. Our approach emphasizes safety, reproducibility, and a thorough understanding of the underlying chemical principles.

Introduction

Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride is a substituted proline derivative. The pyrrolidine scaffold is a prevalent motif in a vast array of biologically active molecules and approved pharmaceuticals. The introduction of a methyl group at the C-3 position, which also bears the carboxylate functionality, creates a quaternary stereocenter, imparting specific conformational constraints that can be crucial for modulating the biological activity and pharmacokinetic properties of drug candidates. This compound serves as a key intermediate in the synthesis of novel therapeutics, including enzyme inhibitors and receptor modulators.

Synthetic Strategy

The synthesis of Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride is accomplished through a robust three-step sequence starting from the commercially available N-Boc-pyrrolidine-3-carboxylic acid. The overall strategy is as follows:

-

Esterification: The carboxylic acid of the starting material is converted to its corresponding methyl ester.

-

α-Methylation: The crucial carbon-carbon bond formation is achieved through the methylation of the enolate generated at the C-3 position.

-

Deprotection and Salt Formation: Removal of the tert-butoxycarbonyl (Boc) protecting group and subsequent formation of the hydrochloride salt yields the final product.

This strategy was chosen for its reliability, scalability, and the use of well-established chemical transformations, ensuring a high degree of success for researchers.

Experimental Workflow Diagram

Methyl 3-Methylpyrrolidine-3-carboxylate Hydrochloride: A Key Intermediate in Modern Pharmaceutical Synthesis

Introduction: The Significance of the Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of medicinal chemistry, featuring prominently in the structures of numerous approved drugs and clinical candidates.[1][2][3] Its non-planar, flexible nature allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride is a valuable bifunctional building block that provides a strategic entry point for the synthesis of complex molecules, particularly in the development of therapeutics for oncology and neurological disorders. This application note provides a comprehensive guide to the properties, applications, and handling of this important pharmaceutical intermediate, with a focus on its role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Physicochemical Properties and Characterization

Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride is a stable, crystalline solid that is readily soluble in polar solvents such as water and methanol.[3] The hydrochloride salt form enhances its stability and handling properties compared to the free base.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄ClNO₂ | [4][5] |

| Molecular Weight | 179.64 g/mol | [4][5] |

| Appearance | Off-white to light yellow solid | [6] |

| Boiling Point | 213.6 °C at 760 mmHg (of free base) | [4] |

| Storage Temperature | 2-8°C, under inert gas | [6] |

Application Highlight: Synthesis of PARP Inhibitors

A primary application of Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride is in the synthesis of PARP inhibitors, a class of targeted cancer therapies. These drugs have shown significant efficacy in treating cancers with deficiencies in DNA repair mechanisms. The pyrrolidine moiety of the intermediate often forms a key part of the pharmacophore that interacts with the PARP enzyme.

Synthetic Workflow Overview

The general synthetic strategy involves the N-alkylation of Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride with a suitable electrophile, followed by further functional group transformations to yield the final active pharmaceutical ingredient (API). A typical workflow is illustrated below.

Caption: General workflow for the synthesis of a PARP inhibitor.

Experimental Protocols

Protocol 1: N-Alkylation of Methyl 3-Methylpyrrolidine-3-carboxylate Hydrochloride

This protocol describes a general procedure for the N-alkylation of the title compound with an activated benzyl bromide, a common step in the synthesis of various pharmaceutical agents.

Rationale: The hydrochloride salt must first be neutralized or the reaction carried out in the presence of a base to free the secondary amine for nucleophilic attack on the electrophile. A polar aprotic solvent like DMF is chosen for its ability to dissolve the reactants and facilitate the SN2 reaction. An inorganic base such as potassium carbonate is a cost-effective and moderately strong base suitable for this transformation.

Materials:

-

Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride

-

Substituted Benzyl Bromide (1.05 eq)

-

Potassium Carbonate (K₂CO₃, 2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride (1.0 eq) and anhydrous DMF. Stir the suspension until the solid is fully dissolved.

-

Add potassium carbonate (2.5 eq) to the solution. The mixture will become a suspension.

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add the substituted benzyl bromide (1.05 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-alkylated product.

-

Purify the crude product by column chromatography on silica gel.

Quality Control and Analytical Protocols

Ensuring the purity and identity of Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride is critical for its successful use in pharmaceutical synthesis.[7]

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC is a standard method for assessing the purity of polar organic molecules. A C18 column is a versatile stationary phase, and a mobile phase of acetonitrile and water with a formic acid modifier is commonly used to achieve good peak shape and resolution for amine-containing compounds.

Instrumentation and Conditions:

-

HPLC System: Agilent 1100 series or equivalent with UV detector

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: 5% B to 95% B over 15 minutes, then hold at 95% B for 5 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve a known concentration of the intermediate in the initial mobile phase composition.

Protocol 3: Identity Confirmation by ¹H NMR Spectroscopy

Rationale: ¹H NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming its identity and providing an indication of its purity.

Instrumentation and Sample Preparation:

-

NMR Spectrometer: 300 MHz or higher

-

Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD)

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Expected Chemical Shifts (in CDCl₃, based on similar structures): [6]

-

~3.7 ppm (s, 3H): Methyl ester protons (-COOCH₃)

-

~3.2-3.6 ppm (m, 4H): Methylene protons on the pyrrolidine ring adjacent to the nitrogen

-

~3.1 ppm (m, 1H): Methine proton at the 3-position of the pyrrolidine ring

-

~2.2-2.4 ppm (m, 2H): Methylene protons at the 4-position of the pyrrolidine ring

-

~1.3 ppm (s, 3H): Methyl protons at the 3-position of the pyrrolidine ring

-

Broad signal: NH₂⁺ protons from the hydrochloride salt (may be exchangeable and not always observed)

Safety and Handling

Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a cool, dry place in a tightly sealed container.

Conclusion

Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride is a versatile and valuable intermediate for the synthesis of complex pharmaceutical molecules. Its strategic importance, particularly in the development of PARP inhibitors, underscores the continued relevance of the pyrrolidine scaffold in modern drug discovery. The protocols and data presented in this application note provide a robust framework for researchers and drug development professionals to effectively utilize this key building block in their synthetic endeavors, ensuring both efficiency and quality in the production of next-generation therapeutics.

References

-

American Elements. (n.d.). Methyl pyrrolidine-3-carboxylate hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Methyl pyrrolidine-3-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

FDA. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]

- Bhattacharyya, S., Pathak, U., Mathur, S., Vishnoi, S., & Jain, R. (2014).

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

- Orlowski, R. C., & Soine, W. H. (1983). Analysis of 5-pyrrolidone-2-carboxylate ester by reverse phase high-performance liquid chromatography.

- Salvatore, R. N., Nagle, A. S., & Schmidt, S. E. (2002). U.S. Patent No. 6,423,871. Washington, DC: U.S.

-

ResearchGate. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

Agilent Technologies. (2025). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Retrieved from [Link]

- Lawrence, S. A. (2004).

-

SciSpace. (1998). Quantitation of Residual N-Methylpyrrolidone in Losoxantrone Hydrochloride by Reversed-Phase High-Performance Liquid Chromatography. Retrieved from [Link]

-

ResearchGate. (2025). Development and validation of analytical procedure for analysis of polyvinylpyrrolidone in tablets containing metformin hydrochloride and pioglitazone hydrochloride. Retrieved from [Link]

-

ResearchGate. (2007). Aqueous-Mediated N-Alkylation of Amines. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

UCL. (n.d.). Chemical shifts. Retrieved from [Link]

-

KIET Group of Institutions. (2026). Pharmaceutical Analysis Quality Control. Retrieved from [Link]

-

ResearchGate. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. americanelements.com [americanelements.com]

- 5. Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE | 874964-22-4 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

Application Notes and Protocols for the Esterification of 3-Methylpyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Methylpyrrolidine-3-carboxylic Acid Esters in Medicinal Chemistry

The pyrrolidine scaffold is a privileged structural motif in modern drug discovery, appearing in a multitude of biologically active compounds.[1] Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, which is critical for selective interactions with biological targets. The introduction of a methyl group at the C3 position, as in 3-methylpyrrolidine-3-carboxylic acid, creates a chiral center and introduces steric bulk that can significantly influence the pharmacological profile of a molecule. The corresponding esters of this acid are valuable intermediates, enhancing lipophilicity and serving as key building blocks in the synthesis of novel therapeutics, particularly in the realm of neurological disorders.[2]

However, the esterification of 3-methylpyrrolidine-3-carboxylic acid presents a notable synthetic challenge due to steric hindrance at the quaternary carbon center. Standard Fischer esterification conditions often result in low yields and require harsh conditions.[3] This document provides a detailed guide to effective reaction conditions for the successful esterification of this sterically hindered cyclic amino acid, with a primary focus on the robust thionyl chloride-mediated method.

Mechanistic Insights: Overcoming Steric Hindrance

The primary obstacle in the esterification of 3-methylpyrrolidine-3-carboxylic acid is the steric congestion around the carboxylic acid moiety. The traditional acid-catalyzed Fischer esterification, which relies on the protonation of the carbonyl oxygen to enhance the electrophilicity of the carbonyl carbon, can be sluggish for such substrates.[4]

To overcome this, a more potent activation of the carboxylic acid is required. The use of thionyl chloride (SOCl₂) provides an effective solution by converting the carboxylic acid into a highly reactive acyl chloride intermediate.[5] The lone pair of electrons on the oxygen of the carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then undergoes nucleophilic attack by the chloride ion, resulting in the formation of the acyl chloride, sulfur dioxide, and hydrochloric acid. The acyl chloride is significantly more electrophilic than the protonated carboxylic acid, readily undergoing nucleophilic attack by an alcohol to form the desired ester.[5]

An alternative approach for milder conditions involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[6] DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. DMAP accelerates the reaction by forming an even more reactive N-acylpyridinium intermediate.[6]

Visualizing the Reaction Pathway: Thionyl Chloride-Mediated Esterification

Caption: Mechanism of thionyl chloride-mediated esterification.

Comparative Overview of Reaction Conditions

| Parameter | Method 1: Thionyl Chloride | Method 2: DCC/DMAP Coupling |

| Reagents | 3-Methylpyrrolidine-3-carboxylic acid, Alcohol (e.g., Methanol, Ethanol), Thionyl Chloride (SOCl₂) | 3-Methylpyrrolidine-3-carboxylic acid, Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) |

| Solvent | Alcohol (serves as reagent and solvent) | Dichloromethane (DCM), Tetrahydrofuran (THF) |

| Temperature | 0 °C to reflux | 0 °C to room temperature |

| Reaction Time | 4 - 24 hours | 3 - 12 hours |

| Catalyst | Thionyl chloride acts as the activating agent | DCC is the coupling agent, DMAP is the catalyst |

| Byproducts | SO₂, HCl | Dicyclohexylurea (DCU) |

| Workup | Evaporation of excess reagents, potential neutralization | Filtration of DCU, aqueous washes |

| Advantages | High reactivity, cost-effective, volatile byproducts | Milder conditions, suitable for sensitive substrates |

| Disadvantages | Harsh acidic conditions, potential for side reactions | DCC is an allergen, DCU can be difficult to remove |

Experimental Protocols

Protocol 1: Thionyl Chloride-Mediated Esterification (e.g., Methyl Ester Hydrochloride)

This protocol is a robust and widely applicable method for the esterification of amino acids, including sterically hindered ones.[7][8]

Materials:

-

3-Methylpyrrolidine-3-carboxylic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser

-

Drying tube (e.g., with CaCl₂)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 3-methylpyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of amino acid).

-

Addition of Thionyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred suspension. Caution: This addition is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, during which the suspension should become a clear solution.

-

Heating: Attach a reflux condenser fitted with a drying tube and heat the reaction mixture to reflux. Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:MeOH:NH₄OH 8:2:0.2 and staining with ninhydrin). The reaction is typically complete within 4-18 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of volatile impurities, co-evaporate the residue with toluene or methanol (2 x 10 mL).

-

Isolation of Hydrochloride Salt: The resulting residue is the methyl 3-methylpyrrolidine-3-carboxylate hydrochloride, which can often be used directly in subsequent steps. For further purification, the crude salt can be triturated with or recrystallized from a suitable solvent system like methanol/diethyl ether.

Protocol 2: DCC/DMAP Coupling for Ester Synthesis